1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3/c1-20-8-9-23(18-21(20)2)24-19-25-28(30-12-16-34(25)32-24)33-14-10-22(11-15-33)29(35)31-13-17-37-27-7-5-4-6-26(27)36-3/h4-9,12,16,18-19,22H,10-11,13-15,17H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYOXTZDIXBEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCCOC5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive review of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrazolo[1,5-a]pyrazine core linked to a piperidine ring and substituted with a methoxyphenoxy group. The molecular formula is with a molecular weight of approximately 455.54 g/mol. The specific arrangement of functional groups contributes to its unique biological properties.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H28FN5O |
| Molecular Weight | 455.54 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest at the G0-G1 phase, effectively reducing cell proliferation.
- Neurotransmitter Receptor Modulation : It may also interact with neurotransmitter receptors, which can influence neuronal signaling pathways. This interaction suggests potential therapeutic benefits in neurological disorders.
Cellular Effects
Research indicates that the compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:
- Cytotoxicity : In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through pro-apoptotic pathways, including the up-regulation of genes such as BCL10 and TNF-R1 .
- Cell Viability : The compound has been tested against multiple cancer cell lines, showing a marked decrease in viability at micromolar concentrations. Notably, it displays strong activity against colon cancer cells .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer efficacy of similar pyrazolo compounds and found that they significantly inhibited tumor growth in xenograft models. The mechanism was linked to the down-regulation of key signaling pathways involved in cell survival and proliferation .
Case Study 2: Neuroprotective Effects
Another research highlighted the neuroprotective properties of related compounds in models of neurodegeneration. These compounds showed promise in mitigating oxidative stress and apoptosis in neuronal cells, indicating potential applications for treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, primarily through pyrazolo-fused heterocyclic cores and substituted aryl/heteroaryl groups:
Key Comparative Insights
Core Heterocycle Variability :
- Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[1,5-a]pyrimidine () vs. pyrazolo[1,5-a]pyridine ():
- Pyrazine cores (target) exhibit higher polarity than pyrimidines or pyridines, affecting solubility and membrane permeability .
Substituent Impact :
- Piperazine’s additional nitrogen allows for stronger hydrogen bonding but may reduce blood-brain barrier (BBB) penetration compared to piperidine . Linker Groups: Ethyl-phenoxy (target) vs. thioacetamide ():
- Sulfur-containing linkers () are more resistant to hydrolysis but may introduce toxicity risks .
Pharmacokinetic Predictions: The target’s 2-methoxyphenoxyethyl group balances lipophilicity (LogP ~3.2 estimated) and aqueous solubility, whereas the butoxyphenyl analog () has higher LogP (~4.1), favoring tissue retention but risking metabolic clearance .
Q & A
Q. What are the recommended synthetic pathways for synthesizing pyrazolo[1,5-a]pyrazine derivatives like this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization. Key steps include:
- Core formation : Cyclocondensation of α-chloroacetamides or ketones with aminopyrazoles under reflux conditions .
- Substituent introduction : Use of N-arylpiperazine derivatives or phenoxyethyl groups via nucleophilic substitution or coupling reactions. Optimize yields by adjusting catalysts (e.g., Pd for cross-coupling) and solvents (e.g., DMF or THF) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products .
Q. How can the structural integrity of this compound be validated post-synthesis?
Structural characterization should combine:
- Spectroscopic methods : NMR (¹H/¹³C) to confirm substituent positions and piperidine-carboxamide linkage .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous determination of the 3D configuration, particularly for chiral centers or steric effects .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
Initial screening often includes:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
- Anti-inflammatory testing : Inhibition of COX-2 or TNF-α production in macrophage models .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Functional group variation : Systematically modify substituents (e.g., methyl/methoxy groups on phenyl rings) and evaluate changes in bioactivity .
- Case study : Replace the 3,4-dimethylphenyl group with a 4-fluorophenyl moiety to assess impact on target binding .
- Computational docking : Use software like AutoDock to predict binding affinities to kinases or GPCRs .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics if ELISA results are inconsistent) .
- Meta-analysis : Compare datasets across studies to identify outliers or confounding factors (e.g., solvent effects on solubility) .
Q. How can reaction conditions be optimized for scaling up synthesis without compromising yield?
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura couplings to improve efficiency .
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
- Flow chemistry : Implement continuous flow systems for exothermic steps to improve safety and scalability .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution for mechanistic insights .
- Metabolomics : Track downstream metabolic changes in treated cells via LC-MS .
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Use SwissADME to forecast absorption, metabolism, and toxicity .
- Molecular dynamics simulations : Simulate compound behavior in lipid bilayers to predict membrane permeability .
- Fragment-based design : Identify bioisosteres for the pyrazolo[1,5-a]pyrazine core to optimize solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
